molecular formula C8H6FNS B15334367 2-Fluoro-3-methylphenyl Isothiocyanate

2-Fluoro-3-methylphenyl Isothiocyanate

Cat. No.: B15334367
M. Wt: 167.21 g/mol
InChI Key: AKNOKOHJLQFJBI-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylphenyl isothiocyanate (C8H6FNS) is an aromatic isothiocyanate derivative characterized by a fluorine substituent at the 2-position and a methyl group at the 3-position of the benzene ring. This compound is of interest in organic synthesis due to the unique electronic and steric effects imparted by its substituents. Isothiocyanates are widely utilized in the preparation of thioureas, heterocycles, and fluorescent labeling agents . The fluorine atom, as an electron-withdrawing group (EWG), and the methyl group, as an electron-donating group (EDG), create a balanced electronic environment that influences reactivity in nucleophilic substitution and cycloaddition reactions .

Properties

Molecular Formula

C8H6FNS

Molecular Weight

167.21 g/mol

IUPAC Name

2-fluoro-1-isothiocyanato-3-methylbenzene

InChI

InChI=1S/C8H6FNS/c1-6-3-2-4-7(8(6)9)10-5-11/h2-4H,1H3

InChI Key

AKNOKOHJLQFJBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N=C=S)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methylphenyl Isothiocyanate typically involves the reaction of 2-fluoro-3-methylphenylamine with carbon disulfide in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the compound can be produced through continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-methylphenyl Isothiocyanate can undergo various chemical reactions, including:

  • Oxidation: The isothiocyanate group can be oxidized to form thiocyanates.

  • Reduction: Reduction reactions can lead to the formation of thioureas.

  • Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, sodium hypochlorite, or other oxidizing agents.

  • Reduction: Lithium aluminum hydride or other reducing agents.

  • Substitution: Various nucleophiles and electrophiles under different reaction conditions.

Major Products Formed:

  • Thiocyanates from oxidation reactions.

  • Thioureas from reduction reactions.

  • Substituted phenyl derivatives from substitution reactions.

Scientific Research Applications

2-Fluoro-3-methylphenyl Isothiocyanate has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Fluoro-3-methylphenyl Isothiocyanate exerts its effects involves the interaction with molecular targets and pathways. The isothiocyanate group can react with nucleophiles, leading to the formation of thioureas, which can further interact with biological molecules. The fluorine atom on the phenyl ring can influence the electronic properties of the compound, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Positional Isomers
  • 2-Methyl-5-fluorophenyl isothiocyanate: This positional isomer shifts the fluorine to the 5-position and the methyl to the 2-position. However, steric hindrance near the isothiocyanate group is reduced compared to 2-fluoro-3-methylphenyl isothiocyanate .
  • 2,4-Difluoro-1-isothiocyanatobenzene : The presence of two fluorine atoms (2- and 4-positions) increases electron withdrawal, destabilizing intermediates in nucleophilic substitutions. This compound may exhibit slower reaction kinetics compared to this compound, where the methyl group partially offsets electron withdrawal .
Trifluoromethyl Derivatives
  • 2-(Trifluoromethyl)phenyl isothiocyanate (C8H4F3NS): The trifluoromethyl group (CF3) is strongly electron-withdrawing, leading to reduced nucleophilic reactivity at the isothiocyanate group. This contrasts with this compound, where the methyl group provides mild activation. The CF3 derivative also has a higher molecular weight (227.18 g/mol vs. 167.21 g/mol) and increased lipophilicity, impacting solubility .

Reaction Kinetics and Mechanism

  • Phenyl isothiocyanate : Lacking substituents, it reacts sluggishly in cycloadditions and requires prolonged heating (e.g., in reactions with 1,2,4-oxadiazolines) .
  • This compound : The fluorine atom stabilizes zwitterionic intermediates in nucleophilic substitutions (e.g., with pyridines), while the methyl group reduces steric strain, enabling faster breakdown of intermediates compared to bulkier analogs .
  • Methyl-2-isothiocyanatothiophene-3-carboxylate : The thiophene ring and ester group alter conjugation and solubility. Reactions may proceed via different pathways due to the heteroaromatic system’s electron-rich nature .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
This compound C8H6FNS 167.21 2-F, 3-CH3 Balanced EWG/EDG; moderate reactivity
2-(Trifluoromethyl)phenyl isothiocyanate C8H4F3NS 227.18 2-CF3 High lipophilicity; slow kinetics
2-Methyl-5-fluorophenyl isothiocyanate C8H6FNS 167.21 2-CH3, 5-F Enhanced electrophilicity
Methyl-2-isothiocyanatothiophene-3-carboxylate C7H5NO2S2 199.24 Thiophene, ester Solubility in polar solvents

Biological Activity

2-Fluoro-3-methylphenyl isothiocyanate (FMPI) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. Isothiocyanates (ITCs), including FMPI, are known for their diverse biological effects, which can be attributed to their ability to interact with various molecular targets within cells.

  • Molecular Formula : C8H8FNS
  • Molecular Weight : 185.22 g/mol
  • IUPAC Name : this compound

The biological activity of FMPI is primarily linked to its electrophilic nature, which allows it to form covalent bonds with nucleophilic sites on proteins and enzymes. This mechanism can lead to the modulation of various biochemical pathways, including those involved in apoptosis and inflammation.

Anticancer Properties

Research indicates that FMPI exhibits significant anticancer activity. A study demonstrated that FMPI induces apoptosis in various cancer cell lines, including breast cancer and melanoma cells. The mechanism involves the activation of caspases and the upregulation of pro-apoptotic factors, leading to increased cell death rates in a dose-dependent manner.

Cell Line Concentration (µM) Apoptosis Rate (%)
HeLa0.4616.04
HeLa0.9226.41
HeLa1.8439.03

These findings suggest that FMPI could be a promising candidate for further development as an anticancer agent, particularly against resistant cancer types .

Anti-inflammatory Effects

FMPI has also been studied for its anti-inflammatory properties. Isothiocyanates have been shown to inhibit inflammatory pathways by modulating nuclear factor kappa B (NF-κB) signaling and enhancing Nrf2-mediated antioxidant responses. In vitro studies have demonstrated that FMPI reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines treated with lipopolysaccharide (LPS).

Cell Type Concentration (µM) Cytokine Reduction (%)
Alveolar Macrophages10TNF-α: 40%
PBMCs from Healthy Volunteers140IL-6: 30%

These results indicate that FMPI may serve as a therapeutic agent in conditions characterized by chronic inflammation .

Case Studies

  • Breast Cancer Study : In a controlled study involving MDA-MB-231 breast cancer cells, treatment with FMPI resulted in a significant reduction in cell viability and increased apoptosis compared to untreated controls.
  • Inflammatory Disease Model : In an animal model of chronic inflammation, administration of FMPI led to decreased levels of inflammatory markers and improved histological outcomes in tissues affected by inflammation.

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-3-methylphenyl isothiocyanate under laboratory conditions?

The synthesis of fluorinated isothiocyanates often involves desulfurization or thiocyanation reactions. A practical method employs triflic anhydride (Tf2O) as a desulfurating agent to convert thiourea derivatives into isothiocyanates under mild conditions . For fluorinated analogs like this compound, precursor amines (e.g., 2-fluoro-3-methylaniline) can be treated with carbon disulfide (CS2) followed by Tf2O to yield the target compound. Reaction optimization should focus on temperature control (0–25°C), solvent selection (e.g., dichloromethane), and stoichiometric ratios (1:1.2 amine:Tf2O) to minimize side reactions.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound purity and structural integrity?

Key techniques include:

  • <sup>1</sup>H/<sup>19</sup>F NMR : To confirm substituent positions and assess fluorinated aromatic ring integrity .
  • FT-IR : Identification of the isothiocyanate (–NCS) stretch (~2050–2100 cm<sup>−1</sup>) and C–F vibrations (1100–1250 cm<sup>−1</sup>) .
  • HPLC-MS : Quantify purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm. Electrospray ionization (ESI-MS) can detect molecular ions ([M+H]<sup>+</sup>) .
  • Elemental Analysis : Validate empirical formulas (e.g., C8H6FNS) .

Q. What are the critical safety considerations when handling this compound in experimental settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Storage : Store at 0–6°C in airtight, moisture-resistant containers due to hydrolysis sensitivity .
  • First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if irritation persists .

Advanced Research Questions

Q. How do steric and electronic effects of the fluorine and methyl substituents influence the reactivity of this compound in nucleophilic addition reactions?

The electron-withdrawing fluorine group increases electrophilicity at the –NCS moiety, enhancing reactivity with nucleophiles (e.g., amines, thiols). However, the adjacent methyl group introduces steric hindrance, which may slow kinetics in bulky nucleophile systems. Computational studies (DFT) can model charge distribution and transition states to predict regioselectivity . Experimentally, kinetic assays in polar aprotic solvents (e.g., DMF) with varying nucleophiles (e.g., benzylamine vs. cyclohexylamine) can quantify these effects.

Q. What in silico and in vitro strategies are recommended for studying the bioactivity of this compound against enzymatic targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with cysteine proteases (e.g., papain, caspase-3). Focus on covalent bonding via the –NCS group to catalytic cysteine residues .
  • Enzyme Inhibition Assays : Measure IC50 values in fluorometric assays using fluorogenic substrates (e.g., Z-FR-AMC for caspases) .
  • ADME/Tox Profiling : Predict pharmacokinetics using SwissADME and toxicity via ProTox-II to prioritize candidates for further study .

Q. What experimental conditions are crucial for maintaining the stability of this compound during long-term storage?

  • Moisture Control : Use desiccants (e.g., molecular sieves) in storage vials and avoid aqueous solvents .
  • Temperature : Store at –20°C under inert gas (N2 or Ar) to prevent thermal degradation .
  • Light Protection : Amber glassware to block UV-induced decomposition .

Q. How can researchers address discrepancies in reactivity data for this compound across different solvent systems?

Systematic solvent screening (e.g., DMSO, THF, acetonitrile) under controlled humidity and temperature can isolate solvent effects. Pair with computational solvation models (COSMO-RS) to correlate polarity/polarizability with reaction rates. For example, higher dielectric constants may stabilize transition states in polar solvents, accelerating thiourea formation .

Q. What novel applications exist for this compound in the development of cysteine protease inhibitors?

Fluorinated isothiocyanates show promise as irreversible inhibitors of malaria-associated cysteine proteases (e.g., falcipain-2). Design analogs with optimized LogP values (2–4) for membrane permeability and test in Plasmodium falciparum cultures . Structural analogs like 4-fluorobenzyl isothiocyanate have demonstrated anti-inflammatory activity via NF-κB pathway inhibition, suggesting similar potential for 2-Fluoro-3-methylphenyl derivatives .

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